molecular formula C12H15NO B051056 6-Phenylazepan-2-one CAS No. 112093-43-3

6-Phenylazepan-2-one

Cat. No. B051056
M. Wt: 189.25 g/mol
InChI Key: TZSJOWXUDDXVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04734410

Procedure details

27.6 ml of diphenylphosphoryl azide and then 37.5 ml of N-methylmorpholine were added to 260 ml of dimethylformamide containing 26.0 g of 6-amino-5-phenylhexanoic acid hydrochloride [prepared as described in step (c) above] in an ice-bath. The reaction mixture was stirred for 3.5 hours at room temperature, and then dissolved in 0.5 liter of ethyl acetate and 0.5 liter of water. The ethyl acetate layer was separated, washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off and the residue was subjected to silica gel column chromatography using a 2:1 by volume mixture of ethyl acetate and methylene chloride as eluent, to give 4.0 g of the title compound as crystals, melting at 153.5°-154.5° C. (with decomposition).
Quantity
27.6 mL
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
Name
6-amino-5-phenylhexanoic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step Two
Name
Quantity
0.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.CN1CCOCC1.CN(C)C=O.Cl.[NH2:31][CH2:32][CH:33]([C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1)[CH2:34][CH2:35][CH2:36][C:37](O)=[O:38]>C(OCC)(=O)C.O>[C:40]1([CH:33]2[CH2:32][NH:31][C:37](=[O:38])[CH2:36][CH2:35][CH2:34]2)[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1 |f:3.4|

Inputs

Step One
Name
Quantity
27.6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
37.5 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
260 mL
Type
reactant
Smiles
CN(C=O)C
Name
6-amino-5-phenylhexanoic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC(CCCC(=O)O)C1=CC=CC=C1
Step Two
Name
Quantity
0.5 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
ADDITION
Type
ADDITION
Details
by volume mixture of ethyl acetate and methylene chloride as eluent

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCCC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.